5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Description
Properties
IUPAC Name |
5-cyclopropyl-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c10-6-7-3-9(4-8-6)5-1-2-5/h5H,1-4H2,(H2,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMUHFZLJVNCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CNC(=S)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable triazine precursor in the presence of a thiolating agent. The reaction conditions often include the use of solvents such as dioxane or water, and bases like sodium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction parameters and can lead to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Alkylated or acylated thiol derivatives.
Scientific Research Applications
Chemistry
- Building Blocks : This compound serves as a versatile building block for synthesizing more complex molecules due to its unique structural features.
- Reactivity Studies : Its thiol group allows for various substitution reactions, making it useful in studying reaction mechanisms and developing new synthetic methods.
Biology
- Antimicrobial Properties : Research indicates that 5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting essential biochemical processes in targeted microorganisms .
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in treating infections due to its efficacy against bacteria and fungi. Additionally, it shows promise in anticancer and antiviral applications .
- Anti-inflammatory Effects : Studies suggest that derivatives of triazines can inhibit inflammatory pathways in macrophages, indicating potential for anti-inflammatory drug development .
Industry
- Catalysis : this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions due to its unique reactivity profile .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Activity : A study demonstrated that this compound significantly inhibited the growth of several bacterial strains. The exact molecular targets are still under investigation but suggest interference with vital cellular processes .
- Anti-inflammatory Mechanism : In vitro experiments showed that derivatives based on this compound reduced nitric oxide production in stimulated macrophages by inhibiting nitric oxide synthase (NOS) and cyclooxygenase (COX-2) expression .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The compound’s unique structure allows it to bind to multiple targets, enhancing its efficacy .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Effects: The methyl group in 5-methyl-... acts as an electron donor, increasing the nucleophilicity of the thiol group and accelerating reactions with electrophiles . The allyl group in 5-allyl-... introduces π-bond reactivity, enabling Diels-Alder or thiol-ene click chemistry .
Solubility and Stability
- Cycloheptyl-... : The bulky cycloheptyl substituent reduces aqueous solubility but improves compatibility with lipid-based systems, making it suitable for lipophilic formulations .
- Cyclopropyl-...: Moderate solubility in methanol or dichloromethane (inferred from synthesis methods in ), though exact data are unavailable. Its strained ring may confer instability under acidic or oxidative conditions.
Biological Activity
5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine class. Its unique structure includes a cyclopropyl group and a thiol functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Overview of this compound
Chemical Structure:
- Molecular Formula: C₇H₈N₄S
- CAS Number: 218929-47-6
This compound features a tetrahydrotriazine ring with a thiol group at the 2-position. The cyclopropyl group enhances its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific microbial targets. The following outlines its proposed mechanisms:
- Target Interaction: The compound exhibits significant antimicrobial activity against various bacteria and fungi. It is believed to inhibit essential biochemical pathways in these microorganisms.
- Mode of Action: The exact mode of action involves disrupting vital cellular processes necessary for microbial growth and survival. This may include interference with enzyme functions or metabolic pathways critical for cell integrity and replication .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of this compound:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
These findings indicate that the compound can serve as a promising candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis Studies:
- Various synthetic routes have been explored to optimize yield and purity. Common methods include cyclization reactions involving cyclopropylamine and thiolating agents under controlled conditions.
- Biological Evaluations:
- Comparative Analysis:
Q & A
Q. What are the optimal synthetic routes for 5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Cyclopropane Introduction : Cyclopropyl groups can be introduced via [2+1] cycloaddition reactions using diazomethane derivatives or via alkylation of pre-functionalized intermediates.
Triazine Core Formation : Condensation of thiourea derivatives with aldehydes or ketones under acidic or basic conditions can yield the triazine scaffold.
Thiol Group Incorporation : Refluxing intermediates with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol is a common method for thiolation, as seen in analogous heterocyclic systems .
Key Considerations : Monitor reaction progress via TLC and optimize pH to avoid side reactions (e.g., oxidation of thiol to disulfide).
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of thiol (-SH) stretches (~2550 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹).
- NMR Analysis :
- ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm as multiplet) and tetrahydrotriazine protons (δ 3.0–4.5 ppm).
- ¹³C NMR : Triazine carbons appear at δ 160–180 ppm, while cyclopropyl carbons resonate at δ 5–15 ppm.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
Reference : Similar characterization workflows for structurally related thiol-containing heterocycles are detailed in .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence the compound’s electronic and steric properties?
- Methodological Answer :
- Steric Effects : The cyclopropyl group introduces ring strain and steric hindrance, which can affect nucleophilic reactivity at the triazine core. Use X-ray crystallography or DFT calculations to quantify bond angles and spatial crowding.
- Electronic Effects : Cyclopropane’s conjugated "banana bonds" may donate electron density to the triazine ring. Compare Hammett substituent constants (σ) with analogs (e.g., cyclohexyl or phenyl derivatives ).
- Experimental Validation : Synthesize analogs with varying substituents and compare reaction kinetics (e.g., thiol-disulfide exchange rates).
Q. What computational strategies predict tautomeric behavior of the thiol group in this compound?
- Methodological Answer :
- DFT Studies : Optimize geometries for thiol (SH) and thione (S=) tautomers using Gaussian or ORCA software. Calculate Gibbs free energy differences to determine the dominant tautomer.
- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol/water) to assess tautomer stability under experimental conditions.
- Validation : Correlate computational results with experimental data (e.g., variable-temperature NMR to observe tautomeric shifts ).
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, restricted rotation in the cyclopropyl group may cause splitting.
- 2D Techniques : Employ HSQC or NOESY to resolve overlapping signals and assign stereochemistry.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for regiochemical assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
